Dinitrodiphenyl

Antiparasitic drug discovery Leishmaniasis Redox-active compounds

Dinitrodiphenyl (CAS 38094-35-8) refers to a class of organic compounds characterized by two nitro groups (-NO2) attached to a biphenyl core structure, with the CAS number typically representing mixed or unspecified isomeric forms. The molecular formula is C12H8N2O4 with a molecular weight of 244.20 g/mol.

Molecular Formula C12H8N2O4
Molecular Weight 244.20 g/mol
CAS No. 38094-35-8
Cat. No. B12803432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitrodiphenyl
CAS38094-35-8
Molecular FormulaC12H8N2O4
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N2O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H
InChIKeyIZRWZLBCZMYWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinitrodiphenyl (CAS 38094-35-8) Chemical Identity and Procurement Baseline


Dinitrodiphenyl (CAS 38094-35-8) refers to a class of organic compounds characterized by two nitro groups (-NO2) attached to a biphenyl core structure, with the CAS number typically representing mixed or unspecified isomeric forms [1]. The molecular formula is C12H8N2O4 with a molecular weight of 244.20 g/mol . Commercially, this CAS entry corresponds to a mixture of dinitrobiphenyl isomers rather than a single, defined stereoisomer, and is primarily valued as a versatile synthetic intermediate . The nitro groups confer electrophilic character to the aromatic rings, enabling reduction to diamines or participation in nucleophilic substitution reactions .

Why In-Class Substitution of Dinitrodiphenyl (CAS 38094-35-8) Fails for Critical Research Applications


Direct substitution of dinitrodiphenyl (CAS 38094-35-8) with other nitroaromatic compounds or even different dinitrobiphenyl isomers without rigorous verification of chemical equivalence is not scientifically justified. The compound class exhibits profound structure-dependent variations in physicochemical properties, reactivity, and biological activity . For instance, the reduction potential of dinitroaromatics varies dramatically based on the nature of the linking group (e.g., CO, O, S, CH2, NH) between the nitroaromatic rings, directly impacting their redox behavior and downstream applications [1]. Furthermore, specific isomeric forms, such as 4,4'-dinitrodiphenyl, possess unique crystal packing motifs capable of forming molecular complexes with defined stoichiometries and cavity dimensions, a property not shared by all isomers [2]. In biological contexts, the antileishmanial activity of dinitrodiphenylthioether derivatives is exquisitely sensitive to the substitution pattern on the dinitroaromatic core, with the presence of two nitro groups and a third electron-withdrawing group being required for potent activity [3]. Substituting with a generic 'nitroaromatic' or an isomeric mixture of unknown composition risks irreproducible results and procurement of a non-functional material for the intended research purpose.

Quantitative Differentiation of Dinitrodiphenyl (CAS 38094-35-8) Against Closest Analogs: A Data-Driven Selection Guide


Redox Activity Differentiation: Dinitrodiphenylthioether vs. Dinitroaniline Antileishmanial Potency

The antileishmanial potency of dinitrodiphenylthioether analogs, which contain a dinitrodiphenyl core motif, is directly correlated with the presence of two aromatic nitro groups and a third electron-withdrawing substituent. This structural requirement corresponds with a measurable redox potential and the ability to generate reactive oxygen species (ROS) in Leishmania parasites [1]. The lead compound BTB 06237 (a dinitrodiphenylthioether derivative) exhibits an IC50 of 0.52 ± 0.20 µM against L. donovani axenic amastigotes [1]. This activity is contingent upon the intact dinitroaromatic system and is diminished when these nitro groups are altered or removed, highlighting a quantifiable structure-activity relationship [1].

Antiparasitic drug discovery Leishmaniasis Redox-active compounds

Crystal Engineering Differentiation: Complexation Stoichiometry of 4,4'-Dinitrodiphenyl with Halogenated Diphenyls

The 4,4'-dinitrodiphenyl isomer forms molecular complexes with various diphenyl derivatives in a specific face-centered array, creating tubular cavities of approximately 3.7 Å spacing [1]. The stoichiometry of these complexes is determined by the length of the guest molecule, a quantifiable structural feature. In contrast, the complexation behavior of other dinitrodiphenyl isomers, such as 2,2'-dinitrodiphenyl, differs significantly due to altered steric and electronic properties [1].

Crystal engineering Molecular complexes Host-guest chemistry

Electrochemical Differentiation: Reduction Potential Hierarchy in Dinitroaromatic Series

The reducibility of dinitroaromatic compounds, including dinitrodiphenyl derivatives, is highly dependent on the linking group (X) between the nitroaromatic rings. A comparative study of a series of dinitro compounds established a clear reducibility hierarchy: CO > O > S and CH2 > NH [1]. This means that a dinitrobenzophenone (X=CO) will reduce more readily than a dinitrodiphenyl ether (X=O), which in turn reduces more readily than a dinitrodiphenyl sulfide (X=S) or a dinitrodiphenylmethane (X=CH2). This quantifiable trend is critical for applications where controlled reduction is required.

Electrochemistry Nitroaromatic reduction Structure-property relationships

Validated Application Scenarios for Dinitrodiphenyl (CAS 38094-35-8) Based on Evidence-Linked Differentiation


Synthetic Intermediate for Diamine Monomers in High-Performance Polymer Production

Dinitrodiphenyl (CAS 38094-35-8) serves as a critical precursor to diaminobiphenyl monomers. Reduction of the nitro groups yields diamines, which are then used to synthesize polyimides and other high-performance polymers with exceptional thermal stability and mechanical strength . This application is validated by the compound's established role as a synthetic intermediate and the extensive patent literature describing processes for converting dinitrodiphenyl ethers to diamines for polymer applications [1].

Redox-Active Scaffold in Antiparasitic Drug Discovery

The dinitrodiphenyl core, particularly when elaborated into dinitrodiphenylthioethers, is a validated scaffold for developing new antileishmanial agents. The quantifiable structure-activity relationship demonstrates that the intact dinitroaromatic system is essential for generating reactive oxygen species and achieving potent antiparasitic activity in vitro (e.g., IC50 = 0.52 ± 0.20 µM for a lead compound) [2]. Procurement of dinitrodiphenyl for this application should be accompanied by verification of the specific dinitro substitution pattern.

Building Block for Molecular Complexes and Crystal Engineering Studies

The 4,4'-dinitrodiphenyl isomer exhibits well-characterized host-guest chemistry, forming layered structures with tubular cavities (approx. 3.7 Å spacing) that can accommodate a variety of diphenyl-based guest molecules in a defined stoichiometry [3]. This property is not universal to all dinitrodiphenyl isomers, making isomer-specific procurement essential for researchers designing new crystalline materials or studying molecular recognition phenomena.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dinitrodiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.